(trans-4-(4-Chlorophenyl)piperidin-3-yl)methanol
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Overview
Description
(trans-4-(4-Chlorophenyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which is further substituted with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4-(4-Chlorophenyl)piperidin-3-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an iminium intermediate, which undergoes cyclization to form the piperidine ring. The final step involves the reduction of the iminium ion to yield the desired product. Common reagents used in this synthesis include zirconium chloride for aldehyde activation and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(trans-4-(4-Chlorophenyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)piperidine-3-carboxylic acid.
Reduction: Formation of 4-(4-chlorophenyl)piperidine-3-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(trans-4-(4-Chlorophenyl)piperidin-3-yl)methanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (trans-4-(4-Chlorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(trans-4-(3,4-Dichlorophenyl)piperidin-3-yl)methanol: Similar structure but with an additional chlorine atom on the phenyl ring.
Piperine: A naturally occurring piperidine derivative with different biological activities.
Evodiamine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
(trans-4-(4-Chlorophenyl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
[(3R,4S)-4-(4-chlorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m1/s1 |
InChI Key |
QQXBTMFNFFQODP-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)Cl)CO |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
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